molecular formula C23H21F3N2O3S B12472277 N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B12472277
M. Wt: 462.5 g/mol
InChI Key: JSDSANMFFQXRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a diphenylmethyl group, a methylsulfonyl group, and a trifluoromethyl-substituted phenyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate protecting groups.

    Introduction of the diphenylmethyl group: This step involves the reaction of the glycinamide intermediate with diphenylmethyl chloride under basic conditions.

    Addition of the methylsulfonyl group: This is typically done using methylsulfonyl chloride in the presence of a base.

    Incorporation of the trifluoromethyl-substituted phenyl group: This final step involves the reaction of the intermediate with a trifluoromethyl-substituted phenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.

    Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Altering gene expression: Affecting transcription factors and other regulatory proteins, resulting in changes in gene expression.

Comparison with Similar Compounds

N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can be compared with other similar compounds, such as:

    N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent and its strong electron-withdrawing properties.

    N,N-Bis(trifluoromethylsulfonyl)aniline: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Phenyl triflimide: Utilized in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties and versatility of this compound.

Properties

Molecular Formula

C23H21F3N2O3S

Molecular Weight

462.5 g/mol

IUPAC Name

N-benzhydryl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide

InChI

InChI=1S/C23H21F3N2O3S/c1-32(30,31)28(20-14-8-13-19(15-20)23(24,25)26)16-21(29)27-22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,22H,16H2,1H3,(H,27,29)

InChI Key

JSDSANMFFQXRFC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.